molecular formula C24H30ClN3O3 B235556 N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No. B235556
M. Wt: 444 g/mol
InChI Key: SGUDMKCLAPWEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide, commonly known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM) that is being studied for its potential therapeutic applications in various fields, including muscle wasting, osteoporosis, and prostate cancer. In

Mechanism of Action

ACP-105 works by selectively binding to androgen receptors in the body. Androgen receptors are proteins that are found in various tissues, including muscle, bone, and prostate. When ACP-105 binds to these receptors, it activates a cascade of signaling pathways that leads to the increased expression of genes involved in muscle and bone growth, as well as the inhibition of genes involved in prostate cancer cell growth.
Biochemical and Physiological Effects:
ACP-105 has been shown to have a number of biochemical and physiological effects. In animal models, ACP-105 has been shown to increase muscle mass and strength, increase bone density and strength, and inhibit the growth of prostate cancer cells. ACP-105 has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using ACP-105 in lab experiments is its selectivity for androgen receptors, which allows for targeted effects on specific tissues. Another advantage is its favorable safety profile, which minimizes the risk of adverse effects. One limitation of using ACP-105 in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.

Future Directions

There are several future directions for the study of ACP-105. One direction is the further exploration of its potential therapeutic applications in muscle wasting, osteoporosis, and prostate cancer. Another direction is the investigation of its effects on other tissues and organs, such as the liver and kidneys. Additionally, the development of new and more efficient synthesis methods for ACP-105 may increase its availability and facilitate further research.

Synthesis Methods

ACP-105 can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-nitroaniline with 4-acetylpiperazine in the presence of a reducing agent, followed by the reaction of the resulting intermediate with 2-isopropyl-5-methylphenol and chloroacetyl chloride. The final product is obtained by reacting the intermediate with sodium hydroxide and acetic anhydride.

Scientific Research Applications

ACP-105 is being studied for its potential therapeutic applications in various fields. In the field of muscle wasting, ACP-105 has been shown to increase muscle mass and strength in animal models. In the field of osteoporosis, ACP-105 has been shown to increase bone density and strength in animal models. In the field of prostate cancer, ACP-105 has been shown to inhibit the growth of prostate cancer cells in vitro.

properties

Molecular Formula

C24H30ClN3O3

Molecular Weight

444 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C24H30ClN3O3/c1-16(2)19-9-8-17(3)14-22(19)31-15-23(30)26-21-7-5-6-20(25)24(21)28-12-10-27(11-13-28)18(4)29/h5-9,14,16H,10-13,15H2,1-4H3,(H,26,30)

InChI Key

SGUDMKCLAPWEQA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

Origin of Product

United States

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